5-Methoxy-3-methylpyrazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-3-methylpyrazine-2-carbonitrile: is a chemical compound with the molecular formula C7H7N3O and a molecular weight of 149.15 g/mol It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-3-methylpyrazine-2-carbonitrile typically involves the reaction of 2-methylpyrazine with methoxyacetonitrile under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures. The reaction mixture is then purified using techniques like distillation or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product. Quality control measures, such as gas chromatography and mass spectrometry, are employed to monitor the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methoxy-3-methylpyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Methoxy-3-methylpyrazine-2-carbonitrile is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is used to study the interactions of pyrazine derivatives with biological targets. It helps in understanding the structure-activity relationships of pyrazine-based compounds and their potential as therapeutic agents .
Medicine: The compound is investigated for its potential medicinal properties, including antimicrobial, anti-inflammatory, and anticancer activities. It serves as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound is used as a flavoring agent due to its nutty aroma. It is also employed in the synthesis of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 5-Methoxy-3-methylpyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-3-methylpyrazine: Similar structure but lacks the nitrile group.
3-Methylpyrazine-2-carbonitrile: Similar structure but lacks the methoxy group.
5-Methoxypyrazine-2-carbonitrile: Similar structure but lacks the methyl group.
Uniqueness: 5-Methoxy-3-methylpyrazine-2-carbonitrile is unique due to the presence of both methoxy and nitrile groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for diverse chemical modifications and applications, making it a valuable compound in various fields .
Eigenschaften
Molekularformel |
C7H7N3O |
---|---|
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
5-methoxy-3-methylpyrazine-2-carbonitrile |
InChI |
InChI=1S/C7H7N3O/c1-5-6(3-8)9-4-7(10-5)11-2/h4H,1-2H3 |
InChI-Schlüssel |
OSIRRZAXXSWXPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CN=C1C#N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.